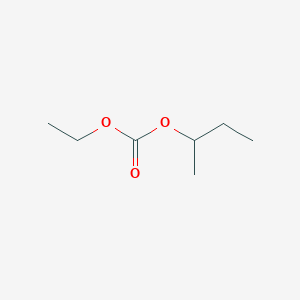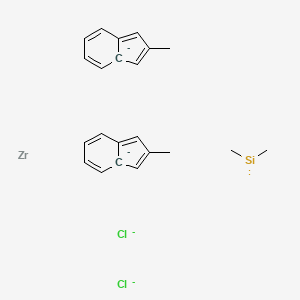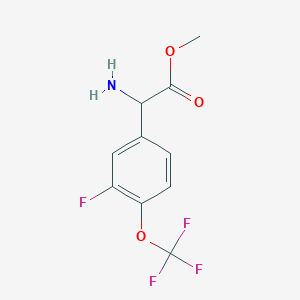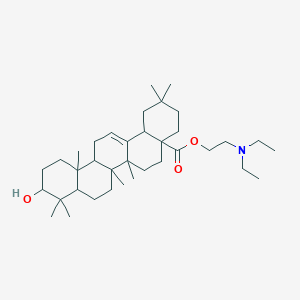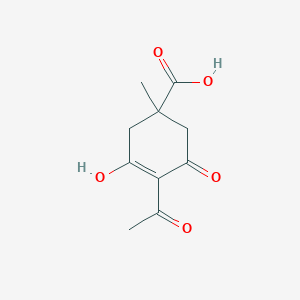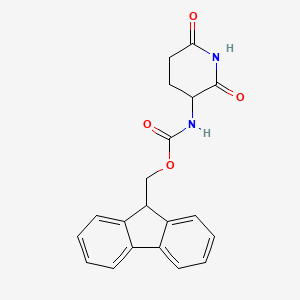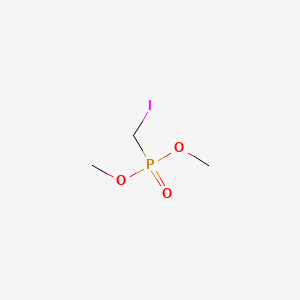
Phosphonic acid, (iodomethyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (iodomethyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C3H8IO3P. This compound is characterized by the presence of a phosphonic acid group bonded to an iodomethyl group and two methoxy groups. It is a versatile chemical used in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (iodomethyl)-, dimethyl ester can be synthesized through several methods. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, trimethyl phosphite reacts with iodomethane under controlled conditions to yield the desired ester .
Another method involves the catalytic cross-coupling reaction, where a phosphonate ester is formed by coupling a phosphite with an alkyl halide in the presence of a catalyst . The Mannich-type condensation is also used, where a phosphite reacts with formaldehyde and an amine to form the ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions due to their efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (iodomethyl)-, dimethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonic acid esters can be formed.
Oxidation Products: Oxidation leads to the formation of phosphonic acid derivatives.
Hydrolysis Products: Hydrolysis results in the formation of phosphonic acid.
Scientific Research Applications
Phosphonic acid, (iodomethyl)-, dimethyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, (iodomethyl)-, dimethyl ester involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds that can interact with biological molecules . The phosphonic acid group can chelate metal ions, affecting enzymatic activity and other biological processes .
Comparison with Similar Compounds
Phosphonic acid, (iodomethyl)-, dimethyl ester is unique due to its iodomethyl group, which allows for specific substitution reactions. Similar compounds include:
Dimethyl methylphosphonate: Lacks the iodomethyl group and has different reactivity.
Dimethyl phosphite: Contains a phosphite group instead of a phosphonate group, leading to different chemical properties.
Phosphonic acid, methyl-, dimethyl ester: Similar structure but lacks the iodomethyl group, resulting in different applications.
These comparisons highlight the unique reactivity and applications of this compound.
Properties
CAS No. |
66794-42-1 |
|---|---|
Molecular Formula |
C3H8IO3P |
Molecular Weight |
249.97 g/mol |
IUPAC Name |
dimethoxyphosphoryl(iodo)methane |
InChI |
InChI=1S/C3H8IO3P/c1-6-8(5,3-4)7-2/h3H2,1-2H3 |
InChI Key |
SEZWGIGKJSRGOD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
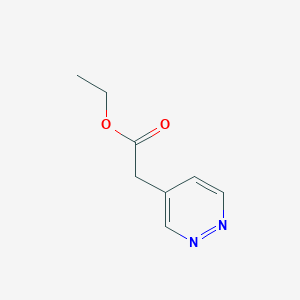

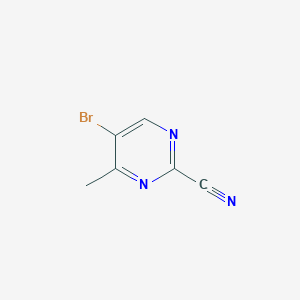
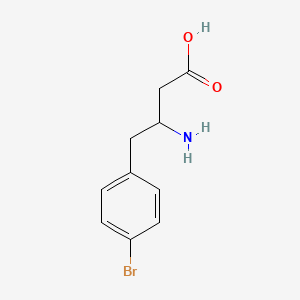
![4-((4-(1-Propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B12282976.png)

